Cilobradine

Description

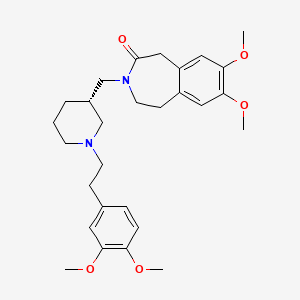

Structure

3D Structure

Properties

CAS No. |

147541-45-5 |

|---|---|

Molecular Formula |

C28H38N2O5 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |

InChI |

InChI=1S/C28H38N2O5/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3/t21-/m0/s1 |

InChI Key |

OBUFMJDDZTXJPY-NRFANRHFSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |

Synonyms |

cilobradine |

Origin of Product |

United States |

Foundational & Exploratory

Cilobradine's Mechanism of Action on HCN Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilobradine (also known as DK-AH269) is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are critical in regulating pacemaker activity in both cardiac and neuronal tissues. This technical guide provides an in-depth analysis of the molecular mechanism by which cilobradine exerts its inhibitory effects on HCN channels. The document synthesizes key findings from electrophysiological and computational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the drug-channel interaction. Understanding this mechanism is crucial for the development of next-generation, isoform-specific HCN channel modulators for various therapeutic applications, including cardiovascular disorders and neurological conditions.

Core Mechanism of Action: State-Dependent Pore Blockade

Cilobradine is a member of the "bradine" family of compounds, which also includes ivabradine and zatebradine.[1] Its primary mechanism of action is the blockade of the ion-conducting pore of HCN channels. This blockade is not static; rather, it is highly dependent on the conformational state of the channel, a characteristic known as use-dependency or state-dependency.[2]

Cilobradine preferentially binds to the open state of the HCN channel.[2] This means that the drug has a higher affinity for the channel when it is activated by hyperpolarizing membrane potentials. The binding of cilobradine within the pore physically obstructs the flow of ions, thereby reducing the hyperpolarization-activated current (Ih or If).[2] Computational docking studies suggest that the binding site for cilobradine and similar blockers is located within the inner vestibule of the channel pore.[3]

The state-dependent nature of the block implies that the inhibitory effect of cilobradine is more pronounced under conditions of high channel activity (i.e., frequent or sustained hyperpolarization). This property is particularly relevant in rapidly firing cells like those in the sinoatrial node.

Quantitative Analysis of Cilobradine's Potency

The inhibitory potency of cilobradine has been quantified in various cell types, revealing some variability depending on the specific HCN isoforms expressed and the experimental conditions.

| Parameter | Value | Cell Type/Preparation | HCN Isoform(s) | Reference |

| IC50 | 0.62 µM | Mouse sinoatrial node cells | Native (likely HCN4-dominant) | |

| IC50 | 3.38 µM | Pituitary tumor (GH3) cells | Native (HCN2 and/or HCN3) | |

| ED50 (heart rate decrease) | 1.2 mg/kg | In vivo (mice) | N/A |

Effects on HCN Channel Gating Properties

Beyond simple pore block, cilobradine also modulates the gating behavior of HCN channels. Electrophysiological studies have demonstrated that cilobradine:

-

Shifts the voltage dependence of activation: In pituitary tumor (GH3) cells, 3 µM cilobradine was shown to shift the steady-state activation curve of the Ih current to a more hyperpolarized potential by approximately 10 mV. This means that a stronger hyperpolarization is required to open the channel in the presence of the drug.

-

Increases the activation time constant: Cilobradine slows down the activation kinetics of the HCN channel, as evidenced by an increase in the activation time constant of Ih during long-lasting hyperpolarization.

These effects on gating contribute to the overall reduction in HCN channel activity and are a key aspect of its mechanism of action.

Off-Target Effects

It is important to note that while cilobradine is a potent HCN channel blocker, it is not entirely selective. Studies have shown that cilobradine can also inhibit other ion channels, particularly at higher concentrations. For instance, in GH3 cells, cilobradine was found to suppress the delayed-rectifier K+ current (IK(DR)) with an IC50 of 3.54 µM and a KD of 3.77 µM. This is in contrast to ivabradine and zatebradine, which have a lesser effect on IK(DR). These off-target activities may contribute to the overall pharmacological profile of the drug, including potential pro-arrhythmic properties.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

The primary technique used to characterize the mechanism of action of cilobradine on HCN channels is the whole-cell voltage-clamp technique.

Objective: To measure the effect of cilobradine on the hyperpolarization-activated current (Ih) in isolated cells.

Cell Preparation:

-

Pituitary tumor (GH3) cells or heart-derived H9c2 cells are commonly used.

-

Cells are harvested and transferred to a recording chamber on the stage of an inverted microscope.

Solutions:

-

Bath Solution (extracellular): Typically contains (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Pipette Solution (intracellular): Typically contains (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and 3 Na2ATP, with the pH adjusted to 7.2.

Voltage-Clamp Protocol for Ih:

-

Hold the cell at a membrane potential of -40 mV.

-

Apply a series of 2-second hyperpolarizing voltage steps ranging from -120 mV to -30 mV in 10 mV increments.

-

A tail current can be elicited by a subsequent depolarizing step to -30 mV.

-

Cilobradine is applied to the bath solution at desired concentrations, and the protocol is repeated to measure the drug-induced changes in current amplitude and kinetics.

Data Analysis:

-

The current amplitude is measured at the end of the hyperpolarizing step.

-

The steady-state activation curve is generated by normalizing the tail current amplitude and plotting it against the prepulse potential. The data is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.

-

The activation time constant (τ) is determined by fitting the rising phase of the Ih current with a single-exponential function.

Visualizing the Mechanism of Action

State-Dependent Blockade of HCN Channels

Caption: State-dependent blockade of HCN channels by Cilobradine.

Experimental Workflow for Electrophysiological Recording

Caption: Workflow for whole-cell voltage-clamp experiments.

Conclusion

Cilobradine is a potent, use-dependent blocker of HCN channels that acts by occluding the channel pore, primarily in the open state. Its mechanism also involves the modulation of channel gating, leading to a shift in the voltage-dependence of activation and a slowing of activation kinetics. While effective at inhibiting HCN channels, its off-target effects on other ion channels, such as delayed-rectifier potassium channels, should be considered in its pharmacological evaluation and in the development of more selective analogs. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of novel HCN channel inhibitors with improved isoform selectivity and therapeutic profiles.

References

An In-depth Technical Guide to Cilobradine as a Selective If Current Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilobradine is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) or pacemaker current (Ih).[1][][3] This current plays a pivotal role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling heart rate.[4][5] Cilobradine's selective inhibition of the If current leads to a dose-dependent reduction in heart rate without significantly affecting other cardiovascular parameters such as myocardial contractility or blood pressure. Its unique pharmacological profile, characterized by use-dependent blockade, distinguishes it from other bradycardic agents and highlights its therapeutic potential in cardiovascular and neurological disorders. This document provides a comprehensive overview of cilobradine, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Introduction to the If Current and HCN Channels

The "funny" current (If) is a mixed sodium-potassium inward current activated by hyperpolarization and modulated by the autonomic nervous system. It is a key determinant of cardiac automaticity. The molecular basis for the If current is the family of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. There are four known isoforms of HCN channels (HCN1-4), which are expressed in the heart and nervous system. These channels are tetramers, and each subunit contains a binding site for cyclic adenosine monophosphate (cAMP). The binding of cAMP enhances channel activation. Due to their critical role in pacemaking, HCN channels have emerged as important therapeutic targets for conditions such as stable angina, heart failure, and certain arrhythmias.

Cilobradine: A Selective If Inhibitor

Chemical Properties

Cilobradine, also known as DK-AH269, is a synthetic organic compound with the molecular formula C₂₈H₃₈N₂O₅ and a molecular weight of 482.6 g/mol .

Mechanism of Action

Cilobradine exerts its pharmacological effect by selectively blocking HCN channels. It is believed to access its binding site from the intracellular side of the channel pore when the channel is in the open state. The blockade is use-dependent, meaning its efficacy increases with the frequency of channel opening. This characteristic is particularly relevant in conditions with elevated heart rates. Cilobradine exhibits both open-channel and closed-channel blocking properties, which contributes to its distinct pharmacodynamic profile compared to other If inhibitors like ivabradine.

Below is a diagram illustrating the signaling pathway of the If current and the mechanism of action of Cilobradine.

Figure 1: Mechanism of If Current and Cilobradine Action

Pharmacological Profile

Pharmacodynamics

Cilobradine's primary pharmacodynamic effect is a reduction in heart rate. This is achieved by slowing the rate of diastolic depolarization in sinoatrial node cells. Unlike many other heart rate-lowering agents, such as beta-blockers or calcium channel blockers, cilobradine's action is specific to the If current and does not significantly impact myocardial contractility, atrioventricular conduction, or ventricular repolarization. However, at higher concentrations, off-target effects on other ion channels, such as the delayed-rectifier potassium current (IK(DR)), have been observed.

Pharmacokinetics

Population pharmacokinetic studies have shown that cilobradine is well-described by a linear three-compartment model. It has a large volume of distribution (approximately 100 L) and a clearance rate of 21.5 L/h. Inter-individual variability in its pharmacokinetics is moderate.

Quantitative Data Summary

The following tables summarize the key quantitative data for cilobradine and other relevant If inhibitors.

Table 1: In Vitro Potency of If Current Inhibitors

| Compound | Preparation | IC₅₀ (µM) | Reference(s) |

| Cilobradine | Mouse sinoatrial node cells | 0.62 | |

| Pituitary tumor (GH₃) cells (Ih) | 3.38 | ||

| Pituitary tumor (GH₃) cells (IK(DR)) | 3.54 | ||

| Ivabradine | - | - | |

| Zatebradine | Human HCN1 channels | 1.83 | |

| Human HCN2 channels | 2.21 | ||

| Human HCN3 channels | 1.90 | ||

| Human HCN4 channels | 1.88 |

Table 2: In Vivo Efficacy of Cilobradine

| Parameter | Species | ED₅₀ | Reference(s) |

| Heart Rate Reduction | Mice | 1.2 mg/kg |

Key Experimental Protocols

Electrophysiological Measurement of If Current

This protocol describes the whole-cell patch-clamp technique to measure the If current in isolated sinoatrial node cells.

Objective: To determine the effect of cilobradine on the amplitude and kinetics of the If current.

Materials:

-

Isolated sinoatrial node cells

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulators

-

Pipette puller

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 Glucose, 5 HEPES; pH 7.4 with NaOH

-

Internal (pipette) solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl₂, 5 EGTA, 2 MgATP, 0.1 GTP, 10 HEPES; pH 7.2 with KOH

-

Cilobradine stock solution

Procedure:

-

Isolate sinoatrial node cells from the desired animal model (e.g., rabbit, mouse).

-

Transfer the isolated cells to a recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -40 mV.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2-3 seconds) to elicit the If current.

-

Record the resulting currents.

-

Perfuse the cell with the external solution containing various concentrations of cilobradine.

-

Repeat the voltage-clamp protocol at each concentration to determine the dose-dependent inhibition of the If current.

-

Analyze the data to determine the IC₅₀ value and to assess any changes in the voltage-dependence or kinetics of channel activation.

The following diagram illustrates the experimental workflow for the electrophysiological measurement of the If current.

Figure 2: Electrophysiological Measurement Workflow

Conclusion

Cilobradine is a highly selective If current inhibitor with a well-defined mechanism of action and a favorable pharmacological profile for heart rate reduction. Its use-dependent blockade of HCN channels makes it a promising candidate for therapeutic applications where heart rate control is crucial. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with cilobradine and other If inhibitors. Further research into its long-term efficacy and safety, as well as its potential in neurological disorders, is warranted.

References

- 1. Cilobradine (147541-45-5) for sale [vulcanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. How Do I(f) Current Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cilobradine (DK-AH269): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilobradine (DK-AH269) is a potent, selective blocker of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are the molecular determinants of the pacemaker "funny" current (If) in the heart and the analogous Ih current in the nervous system. By inhibiting these channels, Cilobradine effectively reduces the spontaneous firing rate of sinoatrial node cells, leading to a dose-dependent reduction in heart rate. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Cilobradine, intended for professionals in the field of drug development and cardiovascular research.

Discovery and Rationale

The discovery of Cilobradine is rooted in the broader effort to develop specific heart rate-lowering agents by targeting the cardiac pacemaker current, If. This current, predominantly carried by HCN4 channels in the sinoatrial node, is crucial for initiating the diastolic depolarization phase of the cardiac action potential and thus, for setting the heart's rhythm.[1] The rationale was that a selective blocker of this current could reduce heart rate without the negative inotropic effects associated with other bradycardic drugs like beta-blockers and calcium channel blockers.

The development of HCN channel blockers has been an active area of medicinal chemistry.[1][] Compounds like zatebradine and ivabradine paved the way, demonstrating the therapeutic potential of this target. Cilobradine emerged from structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity for HCN channels. Like its predecessors, Cilobradine is a benzazepinone derivative, a chemical scaffold found to be effective for HCN channel inhibition.[3][4]

Synthesis of Cilobradine

A likely multi-step synthesis would involve the preparation of the key benzazepinone and piperidine intermediates followed by their coupling. A representative, though not definitive, synthetic approach is outlined below, based on the synthesis of related compounds:

Step 1: Synthesis of the Benzazepinone Intermediate The synthesis would likely start from a substituted dimethoxyphenylpropanenitrile derivative. Through a series of reactions including cyclization, the tetrahydro-dimethoxy-benzazepinone core is constructed.

Step 2: Synthesis of the Piperidine Intermediate The chiral piperidine moiety is a critical component. Its synthesis would likely involve the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (S)-enantiomer. This intermediate would be functionalized with a reactive group to allow for coupling to the benzazepinone core.

Step 3: Coupling and Final Modification The benzazepinone intermediate would be reacted with the functionalized piperidine derivative, likely via nucleophilic substitution, to form the core structure of Cilobradine. Subsequent chemical modifications, if necessary, would be performed to yield the final compound.

Pharmacological Profile

Cilobradine is a potent blocker of HCN channels. Its primary mechanism of action is the use-dependent blockade of the channel pore from the intracellular side. This means that the blocking effect is more pronounced at higher frequencies of channel opening, a desirable characteristic for a heart rate-lowering agent.

Quantitative Data

The following tables summarize the key quantitative data for Cilobradine's pharmacological activity.

| Parameter | Value | Cell Type | Reference |

| IC50 for Ih suppression | 3.38 µM | Pituitary tumor (GH3) cells | |

| IC50 for Ih suppression | 0.62 µM | Mouse sinoatrial node cells | |

| IC50 for delayed-rectifier K+ current (IK(DR)) suppression | 3.54 µM | Pituitary tumor (GH3) cells | |

| KD for delayed-rectifier K+ current (IK(DR)) suppression | 3.77 µM | Pituitary tumor (GH3) cells | |

| ED50 for heart rate decrease | 1.2 mg/kg | Mice |

Table 1: In vitro and in vivo potency of Cilobradine.

| Parameter | Condition | Effect | Cell Type | Reference |

| Steady-state activation of Ih | 3 µM Cilobradine | Shifted to a hyperpolarizing direction by 10 mV | Pituitary tumor (GH3) cells | |

| Inactivation curve of IK(DR) | 1 to 3 µM Cilobradine | Shifted to a hyperpolarizing potential by ~10 mV | Pituitary tumor (GH3) cells | |

| Recovery of IK(DR) inactivation | Presence of Cilobradine | Prolonged | Pituitary tumor (GH3) cells | |

| Peak Na+ current (INa) | Presence of Cilobradine | No significant effect | Pituitary tumor (GH3) cells |

Table 2: Electrophysiological effects of Cilobradine on various ion currents.

Experimental Protocols

The pharmacological characterization of Cilobradine relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Voltage-Clamp Recording of Ih and IK(DR)

Objective: To measure the effect of Cilobradine on hyperpolarization-activated cation current (Ih) and delayed-rectifier K+ current (IK(DR)) in isolated cells (e.g., GH3 or H9c2 cells).

Materials:

-

Cells: Pituitary tumor (GH3) cells or heart-derived H9c2 cells.

-

External Solution (Normal Tyrode's solution): Containing (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES-NaOH buffer, pH 7.4. For recording IK(DR), cells are often bathed in Ca2+-free Tyrode's solution containing 1 µM tetrodotoxin to block Na+ currents.

-

Internal Pipette Solution (for Ih): Containing (in mM): 140 K-aspartate, 5 KCl, 1 MgCl2, 10 EGTA, and 5 HEPES-KOH buffer, pH 7.2.

-

Internal Pipette Solution (for IK(DR)): Containing (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 0.1 EGTA, 3 Na2ATP, 0.1 Na2GTP, and 5 HEPES-KOH buffer, pH 7.2.

-

Patch-clamp setup: Inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.

Procedure:

-

Cell Preparation: Cells are harvested and transferred to a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-ohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol for Ih:

-

The cell is held at a depolarized potential (e.g., -40 mV) where Ih is deactivated.

-

A series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments for 2 seconds) are applied to elicit Ih.

-

The current is recorded before and after the application of varying concentrations of Cilobradine.

-

-

Voltage-Clamp Protocol for IK(DR):

-

The cell is held at a hyperpolarized potential (e.g., -50 mV).

-

Depolarizing voltage steps (e.g., to +50 mV for 300 ms) are applied to elicit IK(DR).

-

The current is recorded in the absence and presence of Cilobradine to determine its effect on amplitude and inactivation kinetics.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as current density, voltage-dependence of activation/inactivation, and the concentration-response relationship for Cilobradine block (to calculate IC50).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of Cilobradine on HCN channels.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for electrophysiological characterization of Cilobradine.

Conclusion

Cilobradine (DK-AH269) is a significant molecule in the study of HCN channels and the development of heart rate-lowering agents. Its potent and use-dependent blockade of the pacemaker current provides a valuable tool for both basic research and as a lead compound for further drug development. The detailed understanding of its synthesis and pharmacological profile, as outlined in this guide, is essential for researchers and scientists working to advance the field of cardiovascular therapeutics.

References

- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzazepinone calcium channel blockers. 3. Synthesis and structure-activity studies of 3-alkylbenzazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilobradine's Impact on Sinoatrial Node Pacemaker Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of cilobradine on the sinoatrial (SA) node, the heart's natural pacemaker. Cilobradine, a bradycardic agent, primarily exerts its action by modulating the "funny" current (If), which is crucial for the initiation of the cardiac action potential and the regulation of heart rate.

Core Mechanism of Action: Inhibition of the Funny Current (If)

Cilobradine's principal mechanism of action is the dose-dependent and use-dependent blockade of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular basis of the pacemaker current If[1]. This current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane at the end of an action potential. The influx of positive ions through HCN channels leads to a slow diastolic depolarization, which, upon reaching the threshold, triggers the next action potential. By blocking these channels, cilobradine effectively reduces the slope of diastolic depolarization, thereby prolonging the time it takes for the pacemaker cells to reach the firing threshold and consequently slowing the heart rate[1][2]. The HCN4 isoform is the predominant type in the sinoatrial node, making it the primary target for cilobradine[3][4].

Quantitative Analysis of Cilobradine's Effects

The inhibitory effects of cilobradine on HCN channels and the resulting physiological responses have been quantified in various experimental models. The following tables summarize the key quantitative data from published studies.

| Parameter | Species/Cell Type | Value | Reference |

| IC50 for If/HCN Channel Inhibition | Mouse Sinoatrial Node Cells | 0.62 µM | |

| Cardiac Purkinje Fibers | Not specified, but effective | ||

| GH3 Cells (for Ih) | 3.38 µM | ||

| ED50 for Heart Rate Reduction | Mice (in vivo) | 1.2 mg/kg | |

| Effect on Firing Frequency | Rabbit Sinoatrial Node Cells | Significant reduction |

Table 1: Potency of Cilobradine in Inhibiting If/HCN Channels and Reducing Heart Rate.

| Parameter | Preparation | Cilobradine Concentration | Effect | Reference |

| If Amplitude | Sheep Purkinje Fibers | Dose-dependent | Reduction | |

| Rabbit Sinoatrial Node Cells | Dose-dependent | Reduction | ||

| Diastolic Depolarization Rate | Not specified | Not specified | Strong reduction | |

| Ih Current Density | GH3 Cells | 3 µM | Significant decrease | |

| Delayed-Rectifier K+ Current (IK(DR)) | GH3 and H9c2 Cells | 0.3 - 1 µM | Concentration-dependent increase in inactivation rate | |

| Voltage-Gated Na+ Current (INa) | GH3 Cells | 3 µM | No alteration in peak density |

Table 2: Electrophysiological Effects of Cilobradine on Various Ionic Currents.

Experimental Protocols

The investigation of cilobradine's effects on sinoatrial node pacemaker activity relies on precise electrophysiological techniques. Below are detailed methodologies for key experiments cited in the literature.

Isolation of Sinoatrial Node Myocytes

Single pacemaker cells are enzymatically isolated from the sinoatrial node tissue of animal models, typically rabbits or mice. The heart is excised and perfused with a Ca2+-free Tyrode's solution to stop contractions. The sinoatrial node region is then dissected and subjected to enzymatic digestion using a combination of collagenase and protease. The tissue is gently agitated to release single, viable pacemaker cells, which are then collected and stored in a high-K+ solution.

Electrophysiological Recordings

Whole-Cell Patch-Clamp Technique: This is the primary method used to record ionic currents and action potentials from single pacemaker cells.

-

Current-Clamp Mode: Used to record spontaneous action potentials and assess changes in firing frequency, action potential duration, and the slope of diastolic depolarization in response to cilobradine application.

-

Voltage-Clamp Mode: Employed to isolate and measure specific ionic currents, most importantly the If current. Cells are held at a specific membrane potential, and voltage steps are applied to elicit the current of interest. The effect of cilobradine is quantified by comparing the current amplitude before and after drug perfusion.

Two-Microelectrode Voltage-Clamp Technique: This technique is often used for multicellular preparations like Purkinje fibers. Two microelectrodes are inserted into a single fiber, one for monitoring the membrane potential and the other for injecting current to clamp the voltage at a desired level. This allows for the measurement of ionic currents in a more intact tissue preparation.

Drug Application

Cilobradine is typically dissolved in an appropriate solvent to create a stock solution, which is then diluted to the desired final concentrations in the extracellular recording solution. The drug is applied to the cells or tissue preparation via a perfusion system, allowing for a rapid and controlled exchange of the bathing solution. The effects are typically measured once a steady-state response to the drug is achieved.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCN Channels and Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]

Cilobradine's Molecular Interactions Beyond HCN Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilobradine, a potent bradycardic agent, is well-characterized as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular correlate of the "funny" current (If/Ih) that plays a crucial role in cardiac pacemaking and neuronal excitability. However, a comprehensive understanding of its pharmacological profile necessitates an exploration of its molecular targets beyond HCN channels. This technical guide provides an in-depth analysis of the off-target effects of Cilobradine, with a primary focus on its inhibitory action on the delayed-rectifier potassium current (IK(DR)). This guide summarizes the available quantitative data, details the experimental methodologies used for these findings, and illustrates the pertinent signaling pathways and experimental workflows.

Introduction

While the therapeutic effects of Cilobradine are largely attributed to its potent inhibition of HCN channels, understanding its interactions with other molecular targets is critical for a complete safety and efficacy profile. Emerging evidence indicates that Cilobradine also modulates other ion channels, which may contribute to both its therapeutic window and potential side effects. This document serves as a technical resource for researchers investigating the expanded pharmacological footprint of Cilobradine.

Off-Target Profile of Cilobradine: Inhibition of the Delayed-Rectifier K+ Current (IK(DR))

Recent studies have identified the delayed-rectifier potassium current (IK(DR)) as a significant off-target of Cilobradine. This current is vital for the repolarization phase of the action potential in various excitable cells, including neurons and cardiomyocytes. Inhibition of IK(DR) can lead to action potential prolongation, which may have both therapeutic and pro-arrhythmic implications.

Quantitative Data

The inhibitory effects of Cilobradine on both HCN channels and the delayed-rectifier K+ current (IK(DR)) have been quantified in pituitary tumor (GH3) cells and heart-derived H9c2 cells.[1][2] The following tables summarize the key quantitative parameters of these interactions.

Table 1: Inhibitory Potency of Cilobradine on Hyperpolarization-Activated Cation Current (Ih) in GH3 Cells [1][2]

| Parameter | Value | Cell Type |

| IC50 | 3.38 µM | GH3 |

Table 2: Inhibitory Potency of Cilobradine on Delayed-Rectifier K+ Current (IK(DR)) in GH3 Cells [1]

| Parameter | Value | Measurement Condition | Cell Type |

| IC50 | 3.54 µM | Measured at the end of the depolarizing pulse | GH3 |

| KD | 3.77 µM | Calculated from blocking/unblocking rate constants | GH3 |

Experimental Protocols

The identification and characterization of Cilobradine's effect on IK(DR) were primarily achieved through electrophysiological studies, specifically using the whole-cell voltage-clamp technique.

Cell Culture

-

Cell Line: GH3 pituitary tumor cells.

-

Culture Medium: Ham's F-12K (Kaighn's) medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Whole-Cell Voltage-Clamp Recordings for IK(DR)

This protocol is a representative method for recording IK(DR) in GH3 cells to assess the effects of Cilobradine.

-

Cell Preparation: GH3 cells are dissociated and plated on glass coverslips. Recordings are performed on single, healthy cells.

-

External (Bath) Solution: Ca2+-free Tyrode's solution containing (in mM): 150 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate K+ currents, 1 µM tetrodotoxin (TTX) is added to block voltage-gated Na+ channels.

-

Internal (Pipette) Solution: K+-containing solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2 with KOH.

-

Electrode Fabrication: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Recordings are performed at room temperature using a patch-clamp amplifier.

-

Voltage-Clamp Protocol for IK(DR):

-

Establish a whole-cell configuration.

-

Hold the membrane potential at -50 mV.

-

Apply a series of 1-second depolarizing voltage steps from -50 mV to +60 mV in 10 mV increments to elicit IK(DR).

-

Record the resulting outward K+ currents.

-

After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of Cilobradine.

-

Repeat the voltage-clamp protocol to measure the effect of Cilobradine on IK(DR).

-

-

Data Analysis: The peak and steady-state amplitudes of the outward currents are measured and analyzed to determine the concentration-dependent inhibition by Cilobradine and to calculate the IC50 value.

Experimental workflow for determining the effect of Cilobradine on IK(DR).

Signaling Pathways and Functional Consequences

The delayed-rectifier potassium current is crucial for shaping the action potential in excitable cells. Its inhibition by Cilobradine has significant functional implications.

Inferred Signaling Pathway of IK(DR) Inhibition by Cilobradine

While the direct intracellular signaling cascade modulated by Cilobradine's interaction with IK(DR) channels is not fully elucidated, the primary consequence is the alteration of membrane potential dynamics. The following diagram illustrates the inferred pathway.

Inferred signaling pathway of Cilobradine-mediated IK(DR) inhibition.

Functional Consequences

-

Action Potential Prolongation: By inhibiting the repolarizing K+ current, Cilobradine can prolong the duration of the action potential.

-

Altered Neuronal and Cardiac Excitability: Prolongation of the action potential can lead to changes in the firing frequency of neurons and the electrical activity of cardiomyocytes.

-

Pro-arrhythmic Potential: In cardiac tissue, significant prolongation of the action potential can increase the risk of early afterdepolarizations and arrhythmias. This off-target effect may contribute to the pro-arrhythmic properties of Cilobradine observed at higher concentrations.

Conclusion

This technical guide highlights that the pharmacological profile of Cilobradine extends beyond its primary target, the HCN channels. Its inhibitory effect on the delayed-rectifier potassium current (IK(DR)) is a key off-target interaction that warrants consideration in both preclinical and clinical research. The quantitative data and experimental methodologies presented here provide a foundation for further investigation into the multifaceted actions of Cilobradine. A thorough understanding of these off-target effects is essential for optimizing its therapeutic use and mitigating potential risks. Future research should aim to further delineate the signaling pathways affected by IK(DR) inhibition and to explore the potential for other, as yet unidentified, molecular targets of Cilobradine.

References

Unveiling the Pharmacological Profile of Cilobradine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilobradine hydrochloride is a potent and selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular basis of the "funny" current (If) in the heart and the Ih current in the nervous system.[1][2] This unique mechanism of action confers upon Cilobradine a distinct pharmacological profile, positioning it as a valuable tool for research and a potential therapeutic agent for a range of cardiovascular and neurological disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of Cilobradine hydrochloride, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Selective Inhibition of HCN Channels

Cilobradine exerts its pharmacological effects through the direct blockade of HCN channels.[1][2] These channels are crucial for the generation of rhythmic activity in pacemaker cells of the sinoatrial node, thereby controlling heart rate.[3] In the central nervous system, HCN channels contribute to neuronal excitability and synaptic transmission.

The inhibition of HCN channels by Cilobradine is characterized by a "use-dependent" or "open-channel" blockade. This means that the blocking effect is more pronounced when the channels are in their open state, which occurs during membrane hyperpolarization. This property is therapeutically advantageous as it allows for a greater effect at higher heart rates.

Signaling Pathway of Funny Current (If) Inhibition

The "funny" current (If) is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane. The influx of positive ions through HCN channels leads to a slow diastolic depolarization in pacemaker cells, which ultimately triggers an action potential. Cilobradine, by blocking these channels, reduces the slope of diastolic depolarization, thereby slowing the heart rate.

Pharmacodynamics

The primary pharmacodynamic effect of Cilobradine is a dose-dependent reduction in heart rate. Preclinical studies have demonstrated its efficacy in various animal models. Beyond its cardiac effects, Cilobradine has also shown potential as an antidepressant.

Quantitative Pharmacodynamic Data

| Parameter | Species | Model | Value | Reference |

| IC50 (HCN Channels) | Mouse | Sinoatrial node cells | 0.62 µM | |

| Pituitary GH3 cells | 3.38 µM | |||

| ED50 (Heart Rate Reduction) | Mouse | Telemetric ECG recordings | 1.2 mg/kg |

Pharmacokinetics

Pharmacokinetic studies of Cilobradine hydrochloride have been conducted in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic data for Cilobradine hydrochloride is not extensively available in the public domain. The following represents typical parameters assessed in preclinical studies.

| Parameter | Species | Route of Administration | Value |

| Tmax | Rat | Oral | Data not available |

| Cmax | Rat | Oral | Data not available |

| Half-life (t1/2) | Rat | Oral | Data not available |

| Bioavailability | Rat | Oral | Data not available |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To characterize the inhibitory effect of Cilobradine hydrochloride on HCN channels.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human HCN1, HCN2, HCN3, or HCN4 channels, or primary cardiomyocytes (e.g., rabbit sinoatrial node cells).

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular Solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

Voltage-Clamp Protocol:

-

Hold the cell at a potential of -40 mV.

-

Apply hyperpolarizing voltage steps from -50 mV to -140 mV in 10 mV increments for 2-5 seconds to elicit HCN currents.

-

To assess use-dependency, apply a train of short hyperpolarizing pulses (e.g., to -100 mV for 500 ms) at a frequency of 1-2 Hz.

-

Record currents before and after the application of varying concentrations of Cilobradine hydrochloride.

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct concentration-response curves to determine the IC50 value.

-

Analyze the reduction in current amplitude with successive pulses in the train to quantify use-dependent block.

In Vivo Assessment of Antidepressant-Like Effects

Animal Model: Male C57BL/6J mice.

Experimental Paradigms:

-

Chronic Social Defeat Stress (CSDS) Model:

-

Habituation: Individually house aggressive CD1 mice for 3 days.

-

Defeat Sessions: Introduce a C57BL/6J mouse into the home cage of a CD1 mouse for 10 minutes daily for 10 consecutive days. Ensure physical interaction and defeat.

-

Sensory Contact: After each defeat session, house the C57BL/6J mouse in the same cage separated by a perforated divider to allow for sensory but not physical contact for the remainder of the 24 hours.

-

Drug Administration: Administer Cilobradine hydrochloride or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose and schedule.

-

Behavioral Testing: 24 hours after the last defeat session, perform behavioral tests.

-

-

Forced Swim Test (FST):

-

Place mice individually in a cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Tail Suspension Test (TST):

-

Suspend mice by their tail using adhesive tape to a horizontal bar, 50 cm above the floor, for a 6-minute session.

-

Record the total duration of immobility. A reduction in immobility suggests an antidepressant effect.

-

Pharmacokinetic Analysis: LC-MS/MS

Objective: To quantify the concentration of Cilobradine hydrochloride in plasma samples.

Sample Preparation:

-

Collect blood samples from animals at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Select specific precursor-to-product ion transitions for Cilobradine and an internal standard for selective and sensitive quantification.

Experimental and Screening Workflows

Experimental Workflow for Screening HCN Channel Inhibitors

Preclinical Safety Assessment Workflow

Conclusion

Cilobradine hydrochloride is a selective HCN channel blocker with a well-defined mechanism of action and demonstrated pharmacodynamic effects on heart rate and neuronal function. Its unique properties make it a subject of ongoing research for its therapeutic potential in cardiovascular and neurological indications. This technical guide provides a foundational understanding of its pharmacological profile, supported by detailed experimental methodologies, to aid researchers and drug development professionals in their scientific endeavors. Further investigation into its clinical efficacy and safety is warranted to fully elucidate its therapeutic utility.

References

Cilobradine's Role in Cardiac Electrophysiology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilobradine, a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, plays a critical role in the field of cardiac electrophysiology research. These channels are the primary conductors of the "funny" current (If), a key determinant of cardiac pacemaker activity. By modulating this current, cilobradine provides a valuable pharmacological tool to investigate the mechanisms of heart rate regulation, arrhythmogenesis, and the potential for novel therapeutic interventions. This technical guide provides a comprehensive overview of cilobradine's mechanism of action, its application in key experimental models, and detailed protocols for its use in cardiac electrophysiology studies.

Mechanism of Action: Targeting the Funny Current

Cilobradine exerts its primary effect by blocking HCN channels, which are responsible for the If current in the sinoatrial node (SAN), the heart's natural pacemaker.[1][2] The If current is an inward sodium-potassium current that is activated upon hyperpolarization of the cell membrane at the end of an action potential. This inward current initiates the slow diastolic depolarization phase of the pacemaker potential, ultimately triggering the next heartbeat.

By blocking HCN channels, cilobradine reduces the magnitude of the If current, which in turn slows the rate of diastolic depolarization.[3] This leads to a prolongation of the cardiac cycle and a subsequent reduction in heart rate.[1] This specific and targeted action on the SAN makes cilobradine a valuable tool for studying the fundamental mechanisms of cardiac pacemaking.

Signaling Pathway of Cilobradine Action

Caption: Cilobradine blocks HCN channels, inhibiting the funny current (If) and slowing diastolic depolarization, which in turn reduces heart rate.

Quantitative Data on Cilobradine's Electrophysiological Effects

The following tables summarize key quantitative data on the effects of cilobradine from various in vitro and in vivo studies.

Table 1: Inhibitory Concentration (IC50) of Cilobradine on Ionic Currents

| Current/Channel | Cell Type/Preparation | IC50 (µM) | Reference |

| Ih (HCN channels) | Mouse Sinoatrial Node Cells | 0.62 | [1] |

| Ih | Pituitary Tumor (GH3) Cells | 3.38 | |

| Delayed-Rectifier K+ Current (IK(DR)) | Pituitary Tumor (GH3) Cells | 3.54 |

Table 2: Effects of Cilobradine on Cardiac Action Potential and ECG Parameters

| Parameter | Species/Preparation | Cilobradine Concentration/Dose | Effect | Reference |

| Heart Rate | Mice (in vivo, telemetric ECG) | ED50: 1.2 mg/kg | Dose-dependent reduction | |

| Diastolic Depolarization Rate | Rabbit Sinoatrial Node Cells | Not specified | Strong reduction | |

| Firing Frequency | Rabbit Sinoatrial Node Cells | Not specified | Strong reduction |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for investigating the effects of cilobradine.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of cilobradine on ionic currents in isolated cardiac myocytes or heterologous expression systems.

Objective: To measure the effect of cilobradine on the amplitude and kinetics of the If current.

Materials:

-

Isolated sinoatrial node cells or cells expressing specific HCN channel isoforms (e.g., HEK293 cells).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for micropipette fabrication.

-

Perfusion system.

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

Cilobradine stock solution.

Methodology:

-

Prepare isolated cells or cultured cells expressing HCN channels.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Switch to voltage-clamp mode and hold the membrane potential at a level where If is deactivated (e.g., -35 mV).

-

Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) to elicit the If current.

-

Record the baseline If current.

-

Perfuse the cell with the external solution containing the desired concentration of cilobradine.

-

Repeat the voltage-clamp protocol to record the If current in the presence of cilobradine.

-

Analyze the data to determine the percentage of current block and any changes in channel kinetics.

Caption: A typical experimental workflow for investigating cilobradine's effects using whole-cell patch-clamp.

In Vivo Electrocardiogram (ECG) Recording in Conscious Mice

This method allows for the assessment of cilobradine's effects on heart rate and other ECG parameters in a whole-animal model.

Objective: To determine the dose-dependent effect of cilobradine on heart rate and ECG intervals in conscious, freely moving mice.

Materials:

-

Male C57BL/6 mice (or other appropriate strain).

-

Non-invasive ECG recording system with a platform containing conductive electrodes.

-

Data acquisition and analysis software.

-

Cilobradine solution for intraperitoneal (i.p.) injection.

-

Saline solution (vehicle control).

Methodology:

-

Acclimatize the mice to the ECG recording platform to minimize stress-induced heart rate changes.

-

Record baseline ECG for a stable period (e.g., 10-15 minutes).

-

Administer a single i.p. injection of either cilobradine at the desired dose or saline (vehicle).

-

Continuously record the ECG for a defined period post-injection (e.g., 60 minutes) to capture the peak effect and duration of action.

-

Analyze the recorded ECG data to determine heart rate, RR interval, PR interval, QRS duration, and QT interval.

-

Compare the changes in these parameters between the cilobradine-treated and vehicle-treated groups.

Langendorff-Perfused Isolated Heart Preparation

This ex vivo model allows for the study of cilobradine's direct effects on the heart, independent of systemic neural and hormonal influences.

Objective: To investigate the direct effects of cilobradine on heart rate, contractility, and coronary flow in an isolated heart.

Materials:

-

Langendorff perfusion system.

-

Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2).

-

Surgical instruments for heart excision.

-

Pressure transducer and data acquisition system.

-

Cilobradine stock solution.

Methodology:

-

Anesthetize the animal (e.g., rat or guinea pig) and perform a thoracotomy.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Allow the heart to stabilize and record baseline parameters (heart rate, left ventricular developed pressure, coronary flow).

-

Introduce cilobradine into the perfusate at various concentrations.

-

Record the changes in cardiac parameters at each concentration.

-

Analyze the data to construct concentration-response curves for the effects of cilobradine.

Caption: Logical relationship of cilobradine's effects from the cellular to the systemic level.

Conclusion

Cilobradine is an indispensable tool for cardiac electrophysiology research. Its specific mechanism of action on HCN channels provides a precise means to investigate the fundamental principles of cardiac pacemaking and heart rate control. The experimental protocols detailed in this guide offer a framework for researchers to effectively utilize cilobradine in their studies, from the single-cell to the whole-organism level. The quantitative data presented herein serves as a valuable reference for experimental design and data interpretation. As research in cardiac electrophysiology continues to evolve, cilobradine will undoubtedly remain a key pharmacological agent for unraveling the complexities of cardiac function and dysfunction.

References

- 1. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Cilobradine's Bradycardic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cilobradine's bradycardic effects, focusing on its mechanism of action, experimental protocols, and quantitative data. Cilobradine is a potent bradycardic agent that achieves its heart rate-lowering effects through the specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Core Mechanism of Action

Cilobradine's primary mechanism of action is the direct blockade of HCN channels, which are responsible for the pacemaker current (If in the heart and Ih in the nervous system). This current plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate. By inhibiting HCN channels, Cilobradine reduces the slope of diastolic depolarization, leading to a decrease in heart rate.[1] Cilobradine, like other "bradines," is known to exhibit use-dependent blockade of the If current.[1][2]

Quantitative Data: Cilobradine's Potency on HCN Channels

The inhibitory potency of Cilobradine has been quantified in various in vitro systems, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for Cilobradine against HCN channels.

| Cell Type / HCN Isoform | IC50 (µM) | Reference |

| Mouse Sinoatrial Node Cells | 0.62 | [3] |

| Pituitary GH3 Cells (Ih current) | 3.38 | [4] |

| Not specified, but blocks all four isoforms with similar potency | Not specified |

Key Experimental Protocols

The primary technique for the in vitro characterization of Cilobradine's effects on HCN channels is the whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of the ionic currents flowing through the HCN channels in response to controlled changes in membrane voltage.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is a synthesis of standard procedures used for recording HCN channel currents and the specific conditions reported in studies investigating Cilobradine.

1. Cell Preparation:

-

Cells expressing the target HCN channels (e.g., HEK293 cells transfected with specific HCN isoforms, or primary cells like sinoatrial node myocytes or GH3 cells) are cultured on glass coverslips.

2. Solutions:

-

External (Bath) Solution: The composition is designed to isolate the Ih/If current. A typical solution contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, and 10 glucose. To block other currents, Tetrodotoxin (TTX, ~1 µM) to block voltage-gated sodium channels, and other blockers like BaCl2 and TEA to block potassium channels may be added. The solution is continuously bubbled with 95% O2 / 5% CO2 to maintain a physiological pH (~7.4).

-

Internal (Pipette) Solution: This solution mimics the intracellular environment. A typical composition includes (in mM): 120 K-gluconate or KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, and 0.3 TrisGTP. The pH is adjusted to ~7.3 with KOH.

3. Electrophysiological Recording:

-

Glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution are used.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The membrane potential is held at a depolarized potential (e.g., -40 mV) where HCN channels are closed.

-

Hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV or more negative in 10 mV increments for 2-3 seconds) are applied to activate the HCN channels and record the inward Ih/If current.

-

Tail currents are often recorded by stepping the voltage back to a less negative potential (e.g., -60 mV) after the hyperpolarizing pulse.

4. Data Acquisition and Analysis:

-

Currents are recorded using an patch-clamp amplifier and digitized.

-

The current amplitude at the end of the hyperpolarizing pulse is measured to determine the extent of inhibition by Cilobradine.

-

Concentration-response curves are generated by applying increasing concentrations of Cilobradine to the bath solution, and the IC50 value is calculated by fitting the data to the Hill equation.

-

The voltage-dependence of channel activation is assessed by plotting the normalized tail current amplitude against the prepulse potential and fitting the data with a Boltzmann function.

Visualizations

Mechanism of Action of Cilobradine

Caption: Cilobradine directly blocks HCN channels, inhibiting the funny current and slowing heart rate.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of Cilobradine using patch-clamp electrophysiology.

References

Use-Dependent Block of HCN Channels by Cilobradine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical contributors to spontaneous rhythmic activity in both cardiac pacemaker cells and neurons.[1][][3] These channels, responsible for the "funny" current (If) in the heart and the h-current (Ih) in the nervous system, are voltage-gated ion channels that uniquely open upon membrane hyperpolarization.[1][] The four known isoforms (HCN1-4) are encoded by separate genes and are expressed throughout the heart and central nervous system. Cilobradine is a potent blocker of HCN channels, exhibiting a characteristic use-dependent mechanism of action, making it a valuable pharmacological tool and a potential therapeutic agent. This guide provides an in-depth technical overview of the use-dependent block of HCN channels by Cilobradine, including quantitative data, experimental protocols, and mechanistic diagrams.

Quantitative Data: Cilobradine and Related HCN Channel Blockers

The inhibitory potency of Cilobradine and other notable HCN channel blockers is summarized below. These values, primarily determined through electrophysiological studies, are crucial for understanding the pharmacological profile of these compounds.

| Compound | Channel/Preparation | IC50 | Species | Reference |

| Cilobradine (DK-AH269) | HCN Channels (Ih) in GH3 cells | 3.38 µM | Pituitary Tumor Cells | |

| HCN Channels in mouse sinoatrial node cells | 0.62 µM | Mouse | ||

| Ivabradine | mHCN1 | 0.94 µM | Mouse | |

| hHCN4 | 2.0 µM | Human | ||

| hHCN4 | 0.54 µM | Human | ||

| Zatebradine (UL-FS-49) | HCN Channels | 1.96 µM | Not specified | |

| hHCN1 | 1.83 µM | Human | ||

| hHCN2 | 2.21 µM | Human | ||

| hHCN3 | 1.90 µM | Human | ||

| hHCN4 | 1.88 µM | Human | ||

| ZD7288 | HCN Channels | Not specified | Not specified |

Mechanism of Action: Use-Dependent Blockade

Cilobradine's blockade of HCN channels is "use-dependent," meaning the degree of inhibition increases with the frequency of channel activation. This phenomenon arises because Cilobradine preferentially binds to the open state of the HCN channel. The drug is thought to access its binding site from the intracellular side of the channel pore.

The proposed mechanism suggests that upon hyperpolarization, the HCN channel opens, allowing Cilobradine to enter and block the pore. When the membrane is depolarized, the channel closes, trapping the drug molecule inside. With repetitive cycles of hyperpolarization and depolarization, there is a cumulative increase in the number of blocked channels, leading to a progressive reduction in the If/Ih current. This is in contrast to a non-use-dependent blocker, which would inhibit the channel regardless of its activation state.

Signaling Pathway and Mechanism of Block

The following diagram illustrates the proposed mechanism for the use-dependent block of HCN channels by Cilobradine.

Caption: Mechanism of use-dependent block of HCN channels by Cilobradine.

Experimental Protocols

The investigation of use-dependent block of HCN channels by Cilobradine primarily relies on electrophysiological techniques, particularly the voltage-clamp method.

Whole-Cell Voltage-Clamp Recordings

This is the standard technique used to measure ionic currents across the membrane of a single cell.

1. Cell Preparation:

-

Cells expressing HCN channels (e.g., isolated sinoatrial node cells, cultured cell lines like HEK293 or CHO transfected with specific HCN isoforms) are used.

2. Solutions:

-

External (Bath) Solution: Typically contains (in mM): 110 NaCl, 30 KCl, 1.8 CaCl2, 0.5 MgCl2, and 5 HEPES (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) may be included to block voltage-gated sodium channels.

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 1 EGTA, 5 HEPES, 3 MgATP, and 0.5 NaGTP (pH adjusted to 7.4 with KOH). Cilobradine is added to this solution for intracellular application.

3. Voltage-Clamp Protocol:

-

A holding potential of around -30 mV to -40 mV is applied to ensure most HCN channels are in the closed state.

-

To elicit the If/Ih current, hyperpolarizing voltage steps are applied (e.g., to -120 mV).

-

To study use-dependence, a train of repetitive hyperpolarizing pulses is applied. The progressive decrease in the current amplitude with each pulse demonstrates the use-dependent block.

Experimental Workflow for Assessing Use-Dependent Block

The following diagram outlines the typical workflow for an experiment designed to characterize the use-dependent block of HCN channels.

Caption: Experimental workflow for characterizing use-dependent HCN channel block.

Off-Target Effects and Isoform Selectivity

While Cilobradine is a potent HCN channel blocker, it is important to consider its potential off-target effects and isoform selectivity. Some studies have shown that at higher concentrations, Cilobradine can also affect other ion channels, such as delayed-rectifier K+ currents (IK(DR)). Additionally, like its analogue Ivabradine, Cilobradine is not highly selective among the different HCN channel isoforms. This lack of isoform selectivity can lead to effects in different tissues, such as the visual disturbances (phosphenes) observed with Ivabradine, which are attributed to the blockade of HCN1 channels in the retina.

Conclusion

Cilobradine is a valuable pharmacological agent for studying the physiological roles of HCN channels due to its potent, use-dependent blocking action. Understanding the intricacies of its mechanism, including its state-dependent binding and interaction with the channel pore, is crucial for both basic research and the development of more selective and effective HCN channel modulators for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of Cilobradine and other HCN channel blockers.

References

An In-depth Technical Guide to the Interaction of Cilobradine with HCN4 Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the bradycardic agent cilobradine and the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel isoform 4 (HCN4). Cilobradine is a potent blocker of HCN channels, which are the molecular determinants of the pacemaker current (If or Ih) crucial for regulating heart rate and neuronal excitability. This document details the quantitative aspects of this interaction, outlines the experimental protocols for its study, and visualizes the underlying molecular mechanisms and experimental workflows. A thorough understanding of the cilobradine-HCN4 interaction is pivotal for the development of next-generation heart rate-lowering drugs and for exploring the therapeutic potential of HCN channel modulators in other neurological and cardiovascular disorders.

Introduction to Cilobradine and HCN4

Cilobradine (DK-AH269) is a pharmacological agent known for its heart rate-lowering effects. It belongs to a class of compounds often referred to as "bradycardic agents" or "If inhibitors." The primary molecular target of cilobradine is the family of HCN channels.[1][2]

HCN channels are a unique family of voltage-gated ion channels that are activated by membrane hyperpolarization rather than depolarization.[3] There are four known isoforms (HCN1-4), each with distinct expression patterns and biophysical properties.[4] The HCN4 isoform is predominantly expressed in the sinoatrial (SA) node of the heart, where it plays a critical role in generating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart's rhythm.[3] The current generated by HCN channels is a mixed Na+/K+ inward current, termed If (funny current) in the heart and Ih in neurons.

The interaction of cilobradine with HCN4 channels leads to a reduction in the pacemaker current, a slowing of the diastolic depolarization rate, and consequently, a decrease in heart rate. This specific mechanism of action makes cilobradine and related compounds attractive therapeutic agents for conditions such as stable angina and heart failure, as they can reduce myocardial oxygen demand without significant negative inotropic effects.

Quantitative Analysis of Cilobradine-HCN Isoform Interaction

Cilobradine and its structural analogs, such as ivabradine and zatebradine, are generally considered non-selective blockers of HCN channel isoforms, exhibiting similar potency across all four subtypes. The following tables summarize the available quantitative data on the interaction of cilobradine and related compounds with HCN channels.

Table 1: Inhibitory Potency (IC50) of Cilobradine and Analogs on HCN Isoforms

| Compound | HCN1 (μM) | HCN2 (μM) | HCN3 (μM) | HCN4 (μM) | Cell Type / Preparation | Reference |

| Cilobradine | - | - | - | - | Mouse Sinoatrial Node Cells | |

| Cilobradine | - | - | - | 3.38 | Pituitary GH3 Cells (mixed HCN isoforms) | |

| Ivabradine | 0.94 | - | - | 2.0 | HEK293 Cells | |

| Ivabradine | 2.04 | - | - | 2.14 | - | |

| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 | - | MedchemExpress |

Table 2: Electrophysiological Effects of Cilobradine on HCN Channels

| Parameter | Value | Conditions | Cell Type | Reference |

| Voltage of Half-Maximal Activation (V1/2) Shift | ~10 mV hyperpolarizing shift | 3 μM Cilobradine | Pituitary GH3 Cells | |

| Mechanism of Block | Use-dependent, open-channel block | Voltage-clamp pulse trains | Rabbit Sinoatrial Cells, Sheep Purkinje Fibers |

Mechanism of Action of Cilobradine on HCN4

Cilobradine exerts its inhibitory effect on HCN4 channels through a mechanism known as use-dependent or open-channel block . This means that the drug can only access its binding site and block the channel when the channel is in the open conformation. The binding site for cilobradine is located within the intracellular pore of the channel.

The process can be summarized as follows:

-

Channel Opening: Membrane hyperpolarization triggers the opening of the HCN4 channel's activation gate.

-

Drug Entry: Cilobradine, from the intracellular side, enters the open channel pore.

-

Blockade: The drug molecule binds to its receptor site within the pore, physically obstructing the flow of ions.

-

Use-Dependence: The degree of block increases with repetitive channel opening (i.e., with higher heart rates), as there are more opportunities for the drug to bind.

-

Unbinding: Strong hyperpolarization can facilitate the unbinding of the drug, allowing ion conduction to resume.

Signaling Pathway

HCN4 channel activity is modulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP). Sympathetic nervous system stimulation leads to an increase in intracellular cAMP, which binds directly to the C-terminal cyclic nucleotide-binding domain (CNBD) of the HCN4 channel. This binding facilitates channel opening by shifting the voltage-dependence of activation to more positive potentials, thus increasing the pacemaker current and heart rate.

Cilobradine's mechanism of action is independent of this cAMP-mediated regulation; it directly blocks the channel pore. However, by reducing the current flow through HCN4, cilobradine effectively counteracts the effects of sympathetic stimulation on heart rate.

Experimental Protocols

The study of cilobradine's interaction with HCN4 channels primarily relies on electrophysiological techniques, particularly the patch-clamp method, in combination with molecular biology for heterologous expression of the channel isoforms.

Heterologous Expression of HCN Isoforms

To study the effects of cilobradine on specific HCN isoforms in a controlled environment, they are often expressed in cell lines that do not endogenously express these channels, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

Protocol for Transient Transfection of HEK293 Cells:

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Plasmid DNA: Use expression plasmids containing the full-length cDNA for the desired human or mouse HCN isoform (e.g., pcDNA3.1-hHCN4).

-

Transfection:

-

Plate HEK293 cells in 35 mm dishes to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Typically, a mixture of plasmid DNA (for the HCN isoform and a marker like GFP) and the transfection reagent in serum-free medium is used.

-

Incubate the cells with the transfection mixture for 4-6 hours.

-

Replace the medium with complete growth medium.

-

-

Post-Transfection: Allow 24-48 hours for channel expression before performing electrophysiological recordings. Successful transfection can be verified by observing GFP fluorescence.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane.

Protocol for Recording HCN4 Currents:

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate Ih, other channel blockers (e.g., BaCl2 for Kir, CdCl2 for Ca2+ channels) can be added.

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a single, fluorescent cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Hold the cell at a holding potential where HCN channels are closed (e.g., -40 mV).

-

-

Voltage Protocol and Data Acquisition:

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate the HCN4 channels.

-

Record the resulting inward currents using a patch-clamp amplifier and digitizer.

-

Apply cilobradine at various concentrations to the bath solution to determine its effect on the HCN4 currents.

-

To assess use-dependence, apply repetitive hyperpolarizing pulses.

-

Experimental Workflow for Screening HCN4 Blockers

The following diagram illustrates a typical workflow for identifying and characterizing novel HCN4 channel blockers.

References

- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]

- 2. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCN channel - Wikipedia [en.wikipedia.org]

- 4. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Electrophysiological Effects of Cilobradine Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilobradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, has been investigated for its heart rate-lowering properties. Understanding the long-term electrophysiological consequences of its exposure is critical for its potential therapeutic application and safety assessment. This technical guide provides an in-depth overview of the known electrophysiological effects of Cilobradine, drawing from available preclinical data. Due to a scarcity of specific long-term studies on Cilobradine, this document also extrapolates potential chronic effects based on data from the structurally and functionally similar HCN channel blocker, Ivabradine, to provide a comprehensive perspective. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a valuable resource for the scientific community.

Introduction

Cilobradine (DK-AH269) is a bradycardic agent that exerts its primary pharmacological effect through the blockade of HCN channels, which are the molecular basis of the pacemaker "funny" current (I_f_ or I_h_).[][2] This current is a key determinant of the spontaneous diastolic depolarization in the sinoatrial node (SAN), and therefore, its inhibition leads to a reduction in heart rate.[2] While the acute electrophysiological effects are relatively well-characterized, the consequences of long-term exposure are less understood but crucial for evaluating its safety and efficacy in chronic therapeutic settings. This whitepaper aims to consolidate the existing knowledge and provide a forward-looking perspective on the long-term electrophysiological impact of Cilobradine.

Mechanism of Action